methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
Methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex heterocyclic compounds, including pyrimido[2,1-b][1,3]thiazine derivatives, has been extensively studied. For instance, Kappe and Roschger (1989) explored the reactions of Biginelli-compounds, leading to the synthesis of pyrimido[2,3-b]thiazines through condensation with dielectrophiles, highlighting the chemical versatility and potential for structural modifications of these compounds (Kappe & Roschger, 1989). Such synthetic routes open avenues for creating molecules with tailored properties for various scientific applications.
Biological Activities
The exploration of the biological activities of pyrimido[2,1-b][1,3]thiazine derivatives and related compounds has been a significant area of research. Studies have shown that these compounds exhibit promising antimicrobial and antiviral properties. For example, Abdelghani et al. (2017) conducted a study on the synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines, including pyrimido[2,1-b][1,3]thiazine derivatives, demonstrating their potential as antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017). These findings suggest that compounds with the core structure of methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate could serve as lead compounds for developing new antimicrobial drugs.
Conformational and Structural Studies
Research has also focused on the conformational and structural analysis of thiazolo[3,2-a]pyrimidines and related heterocycles, which share core structural similarities with pyrimido[2,1-b][1,3]thiazine derivatives. Nagarajaiah and Begum (2014) investigated the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines, offering insights into their conformational features and intermolecular interaction patterns (Nagarajaiah & Begum, 2014). Such studies are crucial for understanding the molecular basis of the biological activities of these compounds and for guiding the design of derivatives with enhanced efficacy and selectivity.
Mechanism of Action
Target of action
Compounds with similar structures, such as those containing a thiazine ring, have been found to interact with various enzymes and receptors .
Mode of action
Without specific studies on “methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate”, it’s difficult to determine its exact mode of action. It’s possible that it could interact with its targets in a way similar to other thiazine derivatives .
Biochemical pathways
Thiazine derivatives have been found to affect various biochemical pathways .
Pharmacokinetics
The presence of methoxy groups and a thiazine ring could potentially influence its absorption, distribution, metabolism, and excretion .
Result of action
Thiazine derivatives have been found to have various biological activities .
Action environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Properties
IUPAC Name |
methyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-10-15(17(22)25-4)16(20-14(21)7-8-26-18(20)19-10)11-5-6-12(23-2)13(9-11)24-3/h5-6,9,16H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWGRKNBQPORGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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